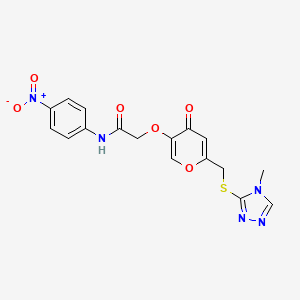

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide

Beschreibung

The compound 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide features a hybrid structure combining a 4H-pyran-4-one core, a 1,2,4-triazole ring with a methyl substituent, and a 4-nitrophenylacetamide moiety. Such structural motifs are common in pharmacologically active molecules, particularly those targeting enzymes or receptors via hydrogen bonding and π-π interactions.

Eigenschaften

IUPAC Name |

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O6S/c1-21-10-18-20-17(21)29-9-13-6-14(23)15(7-27-13)28-8-16(24)19-11-2-4-12(5-3-11)22(25)26/h2-7,10H,8-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCWXOGYPJNQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves multi-step chemical processes. For the compound , the synthesis may follow a route similar to other triazole-based compounds, where a thioether is formed between a triazole and an acetamide. The general synthetic pathway includes:

- Formation of Triazole : The precursor 4-methyl-4H-1,2,4-triazole is reacted with appropriate electrophiles.

- Thioether Formation : The thiol group from the triazole reacts with a suitable alkyl halide.

- Acetamide Coupling : The resultant thioether is then coupled with an acetamide derivative to yield the final product.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to the one exhibit significant antibacterial and antifungal activities against various pathogens. For instance:

- Antibacterial Efficacy : Compounds derived from triazoles have been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 32 | Staphylococcus aureus |

| Triazole B | 64 | Escherichia coli |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that similar triazole derivatives can inhibit cancer cell proliferation in various cancer lines:

- MCF-7 and MDA-MB-231 Cell Lines : Compounds were evaluated using the MTT assay, revealing IC50 values that demonstrate significant cytotoxicity towards breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole C | MCF-7 | 10 |

| Triazole D | MDA-MB-231 | 15 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression and inflammation:

- Alkaline Phosphatase Inhibition : Studies show that certain triazole derivatives inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to tumor metastasis .

Antioxidant Activity

Triazoles are known for their antioxidant properties, which can mitigate oxidative stress in biological systems:

- DPPH Assay : The antioxidant capacity was measured using DPPH radical scavenging assays, where compounds demonstrated significant free radical scavenging ability comparable to standard antioxidants like ascorbic acid .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Activity : A study conducted on various synthesized triazoles showed that certain derivatives exhibited broad-spectrum antimicrobial activity, outperforming conventional antibiotics .

- Anticancer Evaluation : In vitro studies demonstrated that specific triazole derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation .

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting with the formation of the 4-methyl-4H-1,2,4-triazole core. The general synthetic route can include:

- Formation of Triazole Derivative : The triazole ring is synthesized through a multi-step process involving the reaction of 3-bromobenzoic acid with hydrazine derivatives to form the triazole structure.

- Coupling Reactions : The triazole derivative is then reacted with various electrophiles to introduce functional groups such as nitrophenyl and acetamide.

This multi-step synthesis allows for the customization of the compound's properties by varying substituents on the triazole and pyran rings.

Medicinal Chemistry Applications

The compound exhibits significant biological activity, particularly in:

- Antimicrobial Activity : Research indicates that derivatives containing the triazole moiety demonstrate potent antimicrobial properties against various pathogens. For instance, studies have shown that compounds similar to this structure can inhibit bacterial growth effectively.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The incorporation of specific substituents has been linked to enhanced activity against certain types of cancer cells.

Agrochemical Applications

The unique structure of this compound makes it suitable for use in agrochemicals:

- Fungicides : The triazole group is well-known for its fungicidal properties. Compounds with similar structures have been used successfully in agricultural settings to control fungal diseases in crops.

Material Science Applications

In material sciences, the compound's optical properties are being explored:

- Nonlinear Optical Materials : Research has indicated that compounds containing triazole and pyran rings can exhibit nonlinear optical (NLO) properties. These materials are essential in the development of advanced photonic devices.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

- Optoelectronic Properties : Another study focused on the nonlinear optical behavior of similar triazole derivatives using density functional theory (DFT). The findings suggested potential applications in laser technology and optical switching devices.

Data Tables

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m)

- Structure : Features a 1,2,3-triazole ring linked to a chlorophenyl group and naphthalene-oxymethyl chain.

- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne precursors .

- Key Data :

- IR peaks: 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), 785 cm⁻¹ (–C–Cl).

- HRMS: [M + H]+ = 393.1112 (C21H18ClN4O2).

- Comparison: Unlike the target compound, 6 m lacks the pyranone core and uses a 1,2,3-triazole instead of 1,2,4-triazole. The chloro substituent may reduce solubility compared to the nitro group .

N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetamide (6a)

- Structure : Contains a 1,2,4-triazole with an allyl group and phenyl substituent, coupled to an acetylphenylacetamide.

- Synthesis : Reflux of precursors in acetonitrile with triethylamine (TEA), followed by crystallization .

- Comparison: The allyl and phenyl groups on the triazole may enhance lipophilicity, whereas the target compound’s pyranone ring could improve hydrogen-bonding capacity. Both share the thioacetamide bridge, critical for stability .

2-((6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

- Structure: Replaces the pyranone with a dihydrotriazinone ring and uses a 1,2,4-triazine instead of triazole.

- Key Data :

- The shared nitro group suggests similar electronic effects .

Functional Group Impact on Properties

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis of this compound requires multi-step reactions involving thiol-alkylation, nucleophilic substitution, and amide bond formation. Critical factors include:

- Temperature control : Optimal yields are achieved between 60–80°C for triazole-thiol coupling .

- pH modulation : Alkaline conditions (pH 8–9) stabilize intermediates during nucleophilic substitutions .

- Catalyst selection : Use of sodium hydride or potassium carbonate enhances reaction efficiency in thioether bond formation .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How to optimize multi-step synthetic routes to minimize side-products?

Advanced strategies involve:

- Orthogonal protection : Temporarily blocking reactive groups (e.g., pyran-4-one oxygen) during triazole-thiol coupling prevents unwanted cross-reactivity .

- Flow chemistry : Continuous-flow systems improve control over exothermic steps (e.g., nitrophenyl acetamide formation), reducing decomposition .

- DoE (Design of Experiments) : Statistical optimization of solvent ratios (e.g., DMF:H₂O) and reaction times minimizes byproducts like unreacted thiol intermediates .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Key signals include the pyran-4-one carbonyl (δ ~170 ppm), triazole protons (δ 7.5–8.2 ppm), and nitrophenyl aromatic protons (δ 8.1–8.3 ppm) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .

- LC-MS : Molecular ion [M+H]⁺ at m/z ~475 confirms molecular weight .

Advanced: How to resolve contradictions in biological activity data across similar analogs?

When discrepancies arise (e.g., varying IC₅₀ values in enzyme assays):

- Structural benchmarking : Compare substituent effects (e.g., 4-methyltriazole vs. phenyl-oxadiazole) using QSAR models .

- Solubility adjustments : Modify assay buffers (e.g., DMSO concentration ≤1%) to prevent aggregation artifacts .

- Target validation : Use CRISPR-edited cell lines to confirm specificity for hypothesized targets (e.g., kinase inhibition) .

Basic: How to evaluate the compound’s biological activity in vitro?

- Enzyme assays : Test inhibition of kinases or oxidoreductases (e.g., xanthine oxidase) at 10–100 μM concentrations .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Antimicrobial screening : Agar dilution methods against Gram-positive bacteria (e.g., S. aureus) at 50–200 μg/mL .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

- Fragment-based design : Replace the 4-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to probe electronic effects .

- Crystallography : Co-crystallize with target proteins (e.g., DHFR) to map binding interactions of the triazole-thioether motif .

- Metabolite profiling : Identify active metabolites (e.g., sulfoxide derivatives) via LC-MS/MS in hepatocyte models .

Basic: What chemical reactions can modify the compound’s core structure?

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the 4-nitrophenyl group to 4-aminophenyl .

- Thioether oxidation : Treat with m-CPBA to generate sulfoxide/sulfone derivatives .

- Ester hydrolysis : Basic conditions (NaOH/EtOH) cleave the acetamide to carboxylic acid .

Advanced: How to design derivatives for improved pharmacokinetics?

- LogP optimization : Introduce polar groups (e.g., morpholine) to the pyran ring to reduce LogP from ~3.5 to ~2.0 .

- Prodrug strategies : Mask the acetamide as a pivaloyl ester to enhance oral bioavailability .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to mitigate toxicity .

Basic: How to address solubility challenges in biological assays?

- Co-solvent systems : Use 10% PEG-400 in PBS to achieve ≥1 mM solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Advanced: What computational methods predict toxicity and off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.